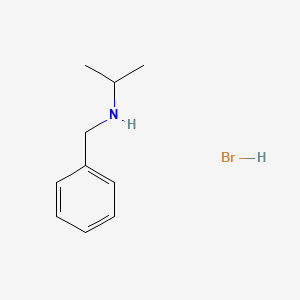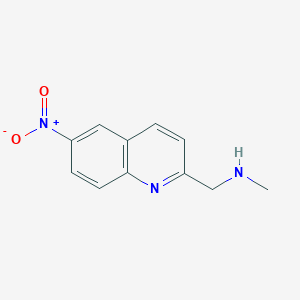
N-Methyl-1-(6-nitroquinolin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(6-nitroquinolin-2-yl)methanamine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, characterized by a nitro group at the 6-position and a methylaminomethyl group at the 2-position, exhibits unique chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(6-nitroquinolin-2-yl)methanamine typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group at the 6-position, followed by the introduction of the methylaminomethyl group at the 2-position through a Mannich reaction. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and formaldehyde along with a secondary amine for the Mannich reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions: N-Methyl-1-(6-nitroquinolin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or amines.
Major Products:
Reduction: 2-(Methylaminomethyl)-6-aminoquinoline.
Oxidation: Quinoline N-oxide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-1-(6-nitroquinolin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(6-nitroquinolin-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
- 2-(Aminomethyl)-6-nitroquinoline
- 2-(Methylaminomethyl)-5-nitroquinoline
- 2-(Methylaminomethyl)-7-nitroquinoline
Comparison: N-Methyl-1-(6-nitroquinolin-2-yl)methanamine is unique due to the specific positioning of the nitro and methylaminomethyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N-methyl-1-(6-nitroquinolin-2-yl)methanamine |
InChI |
InChI=1S/C11H11N3O2/c1-12-7-9-3-2-8-6-10(14(15)16)4-5-11(8)13-9/h2-6,12H,7H2,1H3 |
Clave InChI |
RMUBVWYKEAVVEH-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(Imidazole-1-carbonyl)-piperazin-1-yl]-phenyl}-ethanone](/img/structure/B8719838.png)
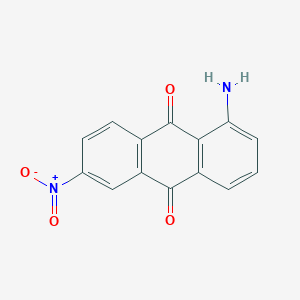
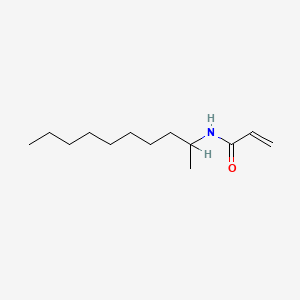

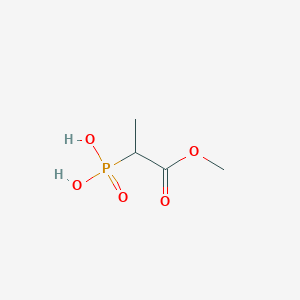
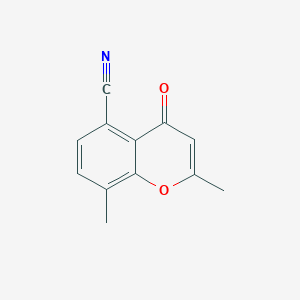

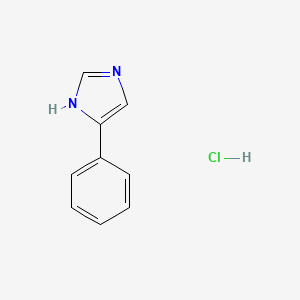
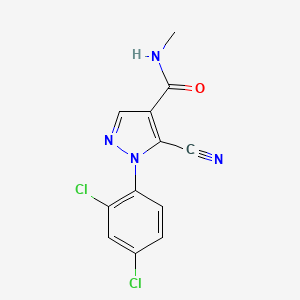
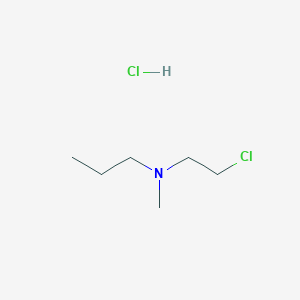
![5H-1,3-Dioxolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B8719900.png)

